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Introduction

Nomifensine, a tetrahydroisoquinoline derivative, emerged in the 1970s as a novel
antidepressant with a unique pharmacological profile. Unlike the tricyclic antidepressants
(TCASs) that dominated the market, nomifensine exhibited a distinct mechanism of action,
primarily inhibiting the reuptake of norepinephrine and dopamine with little effect on serotonin.
[1][2][3] This profile suggested the potential for a different efficacy and side-effect spectrum,
sparking significant research into its therapeutic applications for depression and, subsequently,
for Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth
review of the early clinical and pharmacological studies of nomifensine, presenting key
guantitative data, experimental methodologies, and a visual representation of its core
mechanisms and study workflows.

Core Pharmacological Profile

Nomifensine's primary mechanism of action is the inhibition of norepinephrine (NE) and
dopamine (DA) reuptake by binding to their respective transporters.[4] This leads to an
increased concentration of these neurotransmitters in the synaptic cleft, enhancing
noradrenergic and dopaminergic neurotransmission.
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Early in vitro studies using rat brain synaptosomes elucidated the inhibitory activity of
nomifensine on monoamine uptake. These studies were crucial in differentiating it from other

antidepressants.

Norepinephrin  Dopamine Serotonin (5-

Parameter Reference
e (NE) (DA) HT)

Ki (nM) 4.7 26 4000 [4][5]

IC50 (nM) 6.6 48 830 [4]

Signaling Pathway: Norepinephrine and Dopamine
Reuptake Inhibition
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Caption: Nomifensine's mechanism of action in the synaptic cleft.

Clinical Studies in Depression

Nomifensine was extensively studied for the treatment of depression, often in comparison to
the established tricyclic antidepressant imipramine.

Efficacy Data from Comparative Clinical Trials
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The following table summarizes the results from a double-blind, randomized controlled trial

comparing nomifensine and imipramine in depressed inpatients.

Nomifensine Imipramine
Outcome .
(100-150 (100-150 Study Details Reference
Measure
mgl/day) mgl/day)
Patient 36 male 36 male 4-week treatment 0]
Population inpatients inpatients period
Hamilton
_ Comparable Comparable o
Depression ) ) No significant
) efficacy to efficacy to ) [1]
Rating Scale o ) ) ) difference
imipramine nomifensine
(HAM-D)
Clinical Global Comparable Comparable o
] ] ] No significant
Impressions efficacy to efficacy to ] [1]
o ) ] ) difference
(Cal) imipramine nomifensine

Another multicenter, double-blind study in depressed outpatients provided further comparative

data.
Outcome Nomifensine Imipramine .
Study Details Reference
Measure (~150 mgl/day) (~150 mgl/day)
Patient ] ) 4-week treatment
) 100 outpatients 56 outpatients ) [6]
Population period
HAM-D
N Statistically
(Cognitive Favored o
. ] - significant [6]
Symptoms & nomifensine ,
o improvement
Work/Activities)
Patient Dropout Almost twice as
due to Side Lower rate high as - [6]
Effects nomifensine

An open-label trial provided insights into the dose-response relationship and serum levels.
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Outcome Measure Value Study Details Reference
) ) 20 depressed 6-week open clinical
Patient Population ) ] [7]
outpatients trial
Dosage Range 50-300 mg/day Divided into 2-3 doses  [7]
Mean HAM-D Score
_ 19.7 - [7]
(Baseline)
Mean HAM-D Score
10.3 - [7]
(Week 4)
Serum Levels (Week No correlation with
<8.0 to 196.0 nmol/I o [7]
4) clinical outcome

Experimental Protocol: Double-Blind, Randomized
Controlled Trial for Depression

This protocol represents a typical design for the early comparative studies of nomifensine.

1. Study Obijective: To compare the efficacy and safety of nomifensine with a standard tricyclic
antidepressant (e.g., imipramine) in adult patients with major depressive disorder.

2. Study Design: A multi-center, randomized, double-blind, parallel-group study.
3. Patient Population:

e Inclusion Criteria:

o Adults (typically 18-65 years of age).

o Diagnosis of major depressive disorder based on established criteria of the time (e.g., DSM-
).

e A minimum baseline score on a standardized depression rating scale (e.g., Hamilton
Depression Rating Scale (HAM-D) = 18).

e Exclusion Criteria:

» History of schizophrenia or other psychotic disorders.

 Significant risk of suicide.

+ Known intolerance or allergy to the study medications.

o Concurrent use of other psychotropic medications.
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 Significant unstable medical illness.
4. Treatment Protocol:

» Randomization: Patients are randomly assigned to receive either nomifensine or the active
comparator.

e Dosing:

» Nomifensine: Typically initiated at 50-75 mg/day and titrated up to a target dose of 150-200
mg/day based on clinical response and tolerability.[1][6]

e Imipramine: Dosing regimen would mirror that of nomifensine to maintain the blind.

e Treatment Duration: Typically 4 to 6 weeks.

5. Efficacy Assessments:

o Primary Outcome Measure: Change from baseline in the total score of the Hamilton
Depression Rating Scale (HAM-D).

e Secondary Outcome Measures:

 Clinical Global Impression (CGI) scale.

o Beck Depression Inventory (BDI) (self-rated).

o Assessments performed at baseline and at regular intervals (e.g., weekly) throughout the
study.[8]

6. Safety Assessments:

¢ Monitoring and recording of all adverse events at each visit.
e Vital signs and laboratory tests (hematology, blood chemistry, urinalysis) at baseline and end
of study.

Clinical Study Workflow for Depression Trials
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Caption: A typical workflow for a randomized controlled trial of nomifensine in depression.
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Early Studies in ADHD

The dopaminergic activity of nomifensine led to its investigation as a potential treatment for

ADHD in adults.

Efficacy Data from an Open-Label Trial

A key early study explored the use of nomifensine in adults with a diagnosis of ADD, residual

type.

Outcome Measure

Value

Study Details

Reference

Patient Population

18 adults (8 men, 10

women)

Open-label trial

[9]

Diagnostic Criteria

DSM-IIl and Utah
criteria for ADD,

residual type

[9]

Primary Outcome

Measure

Structured Interview
for ADD-H Symptoms

Measured at week 1

and week 4

[9]

Responders at Week
4

15 out of 18 (83.3%)

All 8 men and 7 of 10

women showed

significant decrease in

symptoms

[9]

Adverse Events

Minimal: drowsiness,
dry mouth, headache,

nausea

One patient (5.5%)
discontinued due to

an allergic reaction

[9]

Experimental Protocol: Open-Label Trial in Adult ADHD

This protocol is based on the methodology of the early open-label study of nomifensine in

adults with ADHD.

1. Study Objective: To assess the efficacy and safety of nomifensine in adults with Attention-

Deficit Disorder (ADD).

2. Study Design: An open-label, prospective clinical trial.
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3. Patient Population:

e Inclusion Criteria:

¢ Adults meeting DSM-III criteria for ADD, residual type.

o Confirmation of diagnosis using the Utah criteria for ADD, residual type.

e Exclusion Criteria:

¢ Presence of other major psychiatric disorders that could confound the results.
o Current use of other psychotropic medications.

e Known contraindications to nomifensine.

4. Treatment Protocol:

» Medication: Nomifensine maleate.

e Dosing: A flexible dosing schedule was likely employed, with titration based on clinical
response and tolerability, which is common in open-label studies.

e Treatment Duration: 4 weeks.

5. Efficacy Assessments:

e Primary Outcome Measure: Change in symptoms as measured by the Structured Interview
for ADD-H Symptoms.
o Assessment Schedule: Conducted at baseline, week 1, and week 4.

6. Safety Assessments:
o Systematic monitoring and recording of adverse events throughout the trial.

Pharmacokinetic Properties

Nomifensine is characterized by rapid absorption and a relatively short half-life.
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Parameter Value Condition Reference

Time to Peak Plasma o )
] 1-2 hours Oral administration [10]
Concentration (Tmax)

Elimination Half-life

~2 hours Oral administration [10]
(t1/2)

Rapidly metabolized
Metabolism to N-glucuronide and - [10][11]
other metabolites

Primarily renal; ~88%
) of an oral dose
Excretion o - [10]
excreted within 24

hours

Conclusion

Early studies of nomifensine established it as an effective antidepressant with an efficacy
comparable to imipramine, but with a more favorable side-effect profile, particularly concerning
sedation and anticholinergic effects.[6][12] Its unique mechanism as a potent norepinephrine
and dopamine reuptake inhibitor set it apart from the TCAs and spurred further investigation
into its potential applications. The preliminary open-label trial in adults with ADHD showed
promising results, suggesting that its dopaminergic action could be beneficial for this patient
population.[9] However, the development and clinical use of nomifensine were ultimately
halted due to safety concerns, specifically the risk of hemolytic anemia. Despite its withdrawal
from the market, the early research on nomifensine provided valuable insights into the role of
dopamine in depression and ADHD and contributed to the development of subsequent
generations of antidepressants with more targeted mechanisms of action. This historical data
remains a valuable resource for researchers and drug development professionals exploring
novel treatments for these disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/6370971/
https://pubmed.ncbi.nlm.nih.gov/6370971/
https://pubmed.ncbi.nlm.nih.gov/6370971/
https://www.researchgate.net/publication/19205995_Metabolism_of_nomifensine_after_oral_and_intravenous_administration
https://pubmed.ncbi.nlm.nih.gov/6370971/
https://www.benchchem.com/product/b1679830?utm_src=pdf-body
https://www.nomifensine.com/nomvimip.htm
https://pubmed.ncbi.nlm.nih.gov/6370985/
https://pubmed.ncbi.nlm.nih.gov/2651559/
https://www.benchchem.com/product/b1679830?utm_src=pdf-body
https://www.benchchem.com/product/b1679830?utm_src=pdf-body
https://www.benchchem.com/product/b1679830?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. Nomifensine vs. imipramine in depressed inpatients - PubMed [pubmed.ncbi.nim.nih.gov]

2. Nomifensine maleate: a new second-generation antidepressant - PubMed
[pubmed.ncbi.nim.nih.gov]

3. Nomifensine: A review of its pharmacological properties and therapeutic efficacy in
depressive illness - PubMed [pubmed.ncbi.nim.nih.gov]

4. medchemexpress.com [medchemexpress.com]
5. Nomifensine | Dopamine Transporters | Tocris Bioscience [tocris.com]
6. Nomifensine versus Imipramine [nomifensine.com]

7. Clinical effects and serum levels of nomifensine in depressive patients - PubMed
[pubmed.ncbi.nim.nih.gov]

8. Controlled randomized group comparison of nomifensine and imipramine in depressive
illness - PMC [pmc.ncbi.nlm.nih.gov]

9. Nomifensine maleate in adult attention deficit disorder - PubMed
[pubmed.ncbi.nim.nih.gov]

10. Kinetics and metabolism of nomifensine - PubMed [pubmed.ncbi.nim.nih.gov]
11. researchgate.net [researchgate.net]

12. An overview of side effects and long-term experience with nomifensine from United
States clinical trials - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Early Studies on Nomifensine: A Technical Review for
Depression and ADHD]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679830#early-studies-on-nomifensine-for-
depression-and-adhd]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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